3-(5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a triazole ring and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves multiple steps, starting with the preparation of the indole core and the triazole ring. One common method involves the reaction of 4-ethoxyphenylhydrazine with propargyl bromide to form the corresponding hydrazone, which is then cyclized to form the triazole ring . The final step involves the coupling of the triazole ring with the indole core under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to interact with nucleic acids and proteins contributes to its antiviral and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE include other indole derivatives and triazole-containing compounds. Some examples are:
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares the triazole ring and ethoxyphenyl group but differs in its overall structure and biological activities.
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Another indole derivative with different substituents and biological properties.
The uniqueness of 3-[4-(4-ETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C21H20N4OS/c1-3-13-27-21-24-23-20(18-14-22-19-8-6-5-7-17(18)19)25(21)15-9-11-16(12-10-15)26-4-2/h3,5-12,14,22H,1,4,13H2,2H3 |
InChI Key |
FVFQZFFNJNMDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC=C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.